2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
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Description
Synthesis Analysis
Synthetic approaches to similar heterocyclic compounds often involve multicomponent reactions, leveraging conditions that favor the formation of these complex structures. For instance, methods employing microwave irradiation without catalysts and solvent-free conditions have been documented, highlighting the efficiency and green chemistry aspects of synthesizing related cycloheptapyridine derivatives (Tu et al., 2002).
Molecular Structure Analysis
The crystal and molecular structures of closely related compounds have been elucidated using X-ray crystallography, revealing intricate details about their geometric configuration. For example, studies on derivatives of benzo[cyclohepta]pyridine systems have provided insights into the boat shape conformation of the cyclohepta ring and the orientation of methoxy and carbonitrile groups, which are essential for understanding the molecular architecture of these compounds (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The reactivity of similar cycloheptapyridine derivatives with various reagents underscores their versatile chemical properties. For instance, reactions with DMF-DMA, carbon disulfide, and ammonium acetate highlight the potential for functional group transformations and the synthesis of novel derivatives with unique properties (Elkholy & Morsy, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Investigations into related compounds have detailed their crystal packing, hydrogen bonding, and conformational preferences, providing a foundation for predicting the physical characteristics of 2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile.
Chemical Properties Analysis
Analyzing the chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, is essential for their application in synthesis and material science. The fluorescence properties and antimicrobial activity of some derivatives have been explored, indicating the potential for diverse applications in bioactive materials and optical devices (Girgis, Kalmouch, & Hosni, 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-23-16-9-8-12(10-17(16)24-2)18-13-6-4-3-5-7-15(13)22-19(21)14(18)11-20/h8-10H,3-7H2,1-2H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATIVTKMHYNBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
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